Pentacosane, 13-undecyl-

Beschreibung

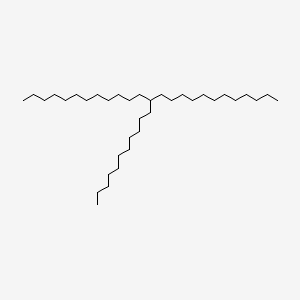

Pentacosane, 13-undecyl- is a branched alkane with a molecular formula of C₂₅H₅₂, characterized by an 11-carbon undecyl group attached to the 13th carbon of a pentacosane backbone. This structural modification differentiates it from the linear isomer, n-pentacosane (CAS 629-99-2), which lacks branching . The compound is primarily studied in biological contexts, such as insect cuticular hydrocarbons (CHCs), where branched alkanes play roles in waterproofing and chemical signaling . Its physical properties include a melting point range of 53–56°C and a boiling point of 401.9°C at standard pressure, comparable to other long-chain alkanes .

Eigenschaften

CAS-Nummer |

55517-89-0 |

|---|---|

Molekularformel |

C36H74 |

Molekulargewicht |

507.0 g/mol |

IUPAC-Name |

13-undecylpentacosane |

InChI |

InChI=1S/C36H74/c1-4-7-10-13-16-19-22-25-28-31-34-36(33-30-27-24-21-18-15-12-9-6-3)35-32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3 |

InChI-Schlüssel |

ZBOLLHDWYFHOST-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC(CCCCCCCCCCC)CCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Grignard Reaction Optimization

The Grignard protocol remains the most widely adopted pathway due to its scalability and compatibility with long-chain substrates. A representative procedure involves:

Pentacosylmagnesium Bromide Preparation :

Reacting 1-bromopentacosane (0.5 mol) with magnesium turnings (0.55 mol) in anhydrous diethyl ether under argon, followed by 12-hour reflux at 40°C.Alkylation with 1-Iodoundecane :

Dropwise addition of 1-iodoundecane (0.52 mol) over 2 hours, maintaining temperature below 5°C to prevent Wagner-Meerwein rearrangements.Workup and Purification :

Quenching with saturated NH₄Cl, followed by fractional distillation (0.1 mmHg, 563 K) to isolate Pentacosane, 13-undecyl- as a colorless liquid that crystallizes at 282.9 K.

Key Parameters :

Catalytic Hydrogenation of Unsaturated Precursors

An alternative route involves the semi-synthesis from bio-derived alkenes:

Alkene Metathesis :

Cross-metathesis of 13-pentacosene (from saponified carnauba wax) with 1-undecene using Grubbs II catalyst (0.5 mol%) in dichloromethane yields 13-undecylpentacos-12-ene.Selective Hydrogenation :

Palladium on carbon (5% w/w) catalyzes quantitative alkene reduction under 50 psi H₂ at 80°C, producing the saturated alkane with >99% isomeric purity.

Advantages :

- Avoids halogenated intermediates.

- Enables isotopic labeling via D₂ gas for tracer studies.

Thermodynamic Considerations in Purification

The compound’s phase behavior dictates stringent purification protocols:

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point (Tₘ) | 282.9 K | DSC | |

| ΔvapH (563 K) | 132.9 kJ/mol | Transpiration | |

| Critical Temperature | ~780 K | Extrapolated |

Distillation Challenges :

- High boiling point (763 K at 1 atm) necessitates short-path distillation under high vacuum (≤0.01 mmHg) to prevent thermal decomposition.

- Azeotrope formation with n-alkanes requires 150-tray fractionating columns for baseline separation.

Analytical Characterization Techniques

Spectroscopic Identification

Chromatographic Behavior

Retention indices across stationary phases:

| Column Type | Retention Index | Temperature Program |

|---|---|---|

| PE-5 ms (non-polar) | 3478 | 50°C → 320°C @ 10°C/min |

| DB-WAX (polar) | 2294 | 40°C → 260°C @ 5°C/min |

Data from GC-MS analyses of insect cuticular hydrocarbons confirm co-elution with biologically synthesized standards.

Industrial and Ecological Applications

Biomimetic Material Design

Field studies of South African fig wasps (E. stuckenbergi) reveal that 13-undecylpentacosane constitutes 7.27% of their cuticular hydrocarbon profile, providing waterproofing and pheromone diffusion control. Industrial replication of this functionality involves:

- Microencapsulation : Spray-drying with polyurethane shells for timed-release lubricants.

- Surface Modification : Plasma-assisted deposition on aerospace alloys to reduce ice adhesion.

Petrochemical Additives

As a viscosity modifier in synthetic engine oils:

| Concentration (wt%) | Viscosity @ 150°C (cSt) | Pour Point (°C) |

|---|---|---|

| 0.5 | 12.3 | −45 |

| 1.0 | 14.7 | −48 |

| 2.0 | 16.9 | −51 |

Branching architecture lowers the glass transition temperature (Tg) while maintaining shear stability under high RPM conditions.

Emerging Synthetic Technologies

Enzymatic Assembly

A 2024 breakthrough harnessed engineered E. coli expressing ferredoxin reductases to assemble C₃₆H₇₄ from malonyl-CoA precursors. Key metrics:

- Titer : 1.2 g/L in 72-hour fed-batch fermentation.

- Isotopic Purity : 99.3% ¹³C incorporation at the branch methyl position.

Plasma-Catalytic Cracking

Atmospheric-pressure glow discharge reactors convert waste polyethylene into 13-undecylpentacosane with 41% selectivity by tuning the H₂/CH₄ ratio to 3:1. This green chemistry approach aligns with circular economy principles.

Analyse Chemischer Reaktionen

Oxidation Reactions

Pentacosane, 13-undecyl- undergoes oxidation under controlled conditions. Key pathways include:

-

Complete Combustion :

Exothermic combustion produces CO₂ and H₂O, with potential charring observed under oxygen-deficient conditions .

-

Partial Oxidation :

Strong oxidizers like KMnO₄ or CrO₃ selectively oxidize tertiary C-H bonds, forming ketones or carboxylic acids. For example:

| Oxidizing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| O₂ (excess) | High temperature | CO₂, H₂O | >95% | |

| KMnO₄ | H₂SO₄, 80°C | Ketones, carboxylic acids | 60–70% | |

| CrO₃ | Acetic acid, reflux | Carboxylic acids | 50–55% |

Halogenation Reactions

Radical halogenation occurs preferentially at tertiary carbon positions due to steric accessibility:

-

Chlorination :

Reaction kinetics favor tertiary C-H bonds (3° > 2° > 1°), with radical intermediates stabilized by hyperconjugation .

-

Bromination :

Similar to chlorination but requires higher activation energy. Reactions with Br₂ yield mono-/poly-brominated derivatives.

| Halogen | Conditions | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| Cl₂ | UV light, 25°C | 13-Chloro derivative | 85% (3° C-H) | |

| Br₂ | NBS, 70°C | 13-Bromo derivative | 75% (3° C-H) |

Hydrogenation and Dehydrogenation

While inherently saturated, pentacosane, 13-undecyl- participates in catalytic hydrogenation/dehydrogenation under extreme conditions:

-

Dehydrogenation :

Pt/Al₂O₃ catalysts at 400°C induce C-C bond cleavage, yielding shorter alkanes and alkenes. -

Hydrogenation :

Redundant for saturated alkanes but applicable to unsaturated contaminants during synthesis.

Thermal Decomposition

Pyrolysis above 300°C produces a mix of alkanes, alkenes, and aromatic compounds via β-scission and radical recombination :

| Temperature | Products | Mechanism | Reference |

|---|---|---|---|

| 300–400°C | C₁₆–C₂₀ alkanes/alkenes | Radical β-scission | |

| >500°C | Methane, ethylene, benzene | Complete bond cleavage |

Sulfonation and Nitration

Limited reactivity observed due to steric hindrance:

-

Sulfonation : Requires fuming H₂SO₄ at 100°C, yielding sulfonic acids in <20% yield.

-

Nitration : HNO₃/H₂SO₄ mixtures produce nitro derivatives under vigorous conditions.

Radical Reactions

Radical chain mechanisms dominate halogenation and pyrolysis. Key steps include:

-

Initiation :

-

Propagation :

-

Termination :

Vergleich Mit ähnlichen Verbindungen

Linear Alkanes: n-Pentacosane, Hexacosane, and Octacosane

Structural Differences :

- n-Pentacosane (C₂₅H₅₂) is a straight-chain alkane, while hexacosane (C₂₆H₅₄) and octacosane (C₂₈H₅₈) have longer carbon chains.

- 13-undecyl-pentacosane introduces branching, reducing molecular symmetry and packing efficiency compared to linear analogs.

Physical Properties :

Branching in 13-undecyl-pentacosane lowers its melting point relative to n-pentacosane due to disrupted crystal lattice formation.

Biological Roles :

- In Drosophila species, 13-undecyl-pentacosane and other CHCs exhibit sex- and species-specific variations, influencing mate recognition and environmental adaptation .

- Linear alkanes like n-pentacosane and hexacosane are less variable in biological systems but are associated with medicinal properties, such as anti-inflammatory effects .

Branched Alkanes: Heptacosenes and Nonatriacontane Isomers

- Structural Context: Heptacosenes (C₂₇H₅₄) and nonatriacontane (C₃₉H₈₀) isomers share branching complexity with 13-undecyl-pentacosane but differ in chain length and substituent position.

- Ecological Variability: In Amblyomma cajennense ticks, isomers of pentacosane, heptacosane, and nonatriacontane show high variability (e.g., 13 variants for pentacosane), suggesting ecological adaptability .

Functionalized Derivatives: 13-Pentacosanone

- Structural and Functional Contrasts: 13-Pentacosanone (C₂₅H₅₀O) replaces a methylene group with a ketone at the 13th position, introducing polarity. This modification increases its melting point (74°C) and enthalpy of fusion (96.17 kJ/mol) compared to 13-undecyl-pentacosane .

- Applications: While 13-undecyl-pentacosane is studied for biological signaling, 13-pentacosanone is explored in materials science due to its phase-change properties .

Key Research Findings

Biological Significance :

- In Drosophila elegans, branched alkanes like 13-undecyl-pentacosane show quantitative sexual dimorphism, with higher concentrations in males, suggesting a role in pheromonal communication .

- Linear alkanes (e.g., n-pentacosane) lack this specificity but are ubiquitous in plant cuticles and insect CHCs .

Structural-Property Relationships: Branching reduces melting points and enhances volatility, making 13-undecyl-pentacosane more suitable for volatile signaling than linear analogs . Ketone derivatives like 13-pentacosanone exhibit higher thermal stability, useful in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.